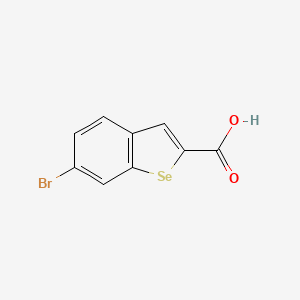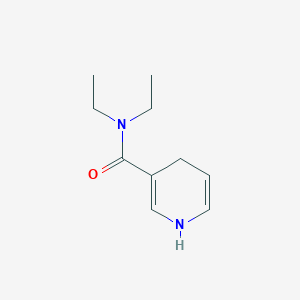
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities and pharmaceutical applications. The 1,4-dihydropyridine scaffold is a crucial structure in medicinal chemistry, often used in the development of drugs such as calcium channel blockers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,4-dihydropyridine-3-carboxamide typically involves the Hantzsch reaction, a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an amine. This reaction proceeds through a cyclo-condensation mechanism to form the dihydropyridine ring. For this compound, diethylamine is used as the amine component.
Industrial Production Methods
Industrial production of 1,4-dihydropyridine derivatives often employs solvent-free conditions and heterogeneous catalysts to enhance efficiency and sustainability. For example, magnesium ferrite nanoparticles (MgFe2O4) have been used as a reusable catalyst in the solvent-free synthesis of 1,4-dihydropyridines .
化学反応の分析
Types of Reactions
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can introduce various functional groups onto the dihydropyridine ring.
科学的研究の応用
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are used in the study of calcium channel modulation and other biological processes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N,N-Diethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as calcium channel blockers.
類似化合物との比較
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific diethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may affect the compound’s solubility, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
63942-72-3 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
N,N-diethyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5,7-8,11H,3-4,6H2,1-2H3 |
InChIキー |
DHQVNBRYGGQANW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=CNC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


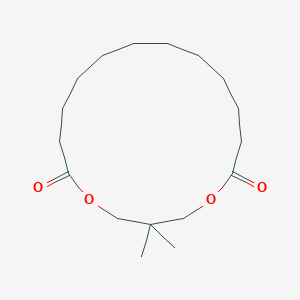
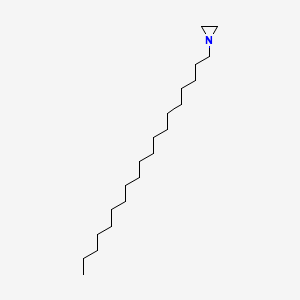
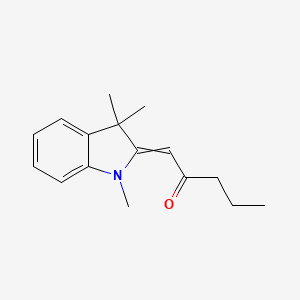
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)

![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
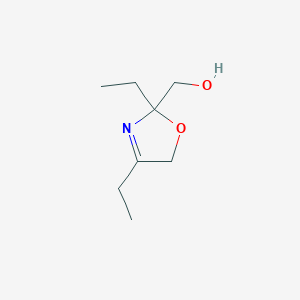
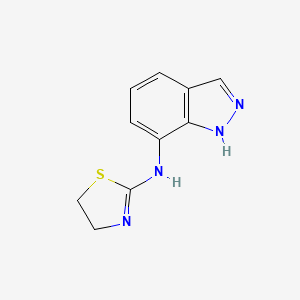
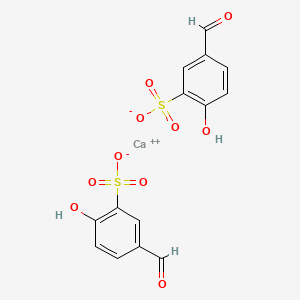
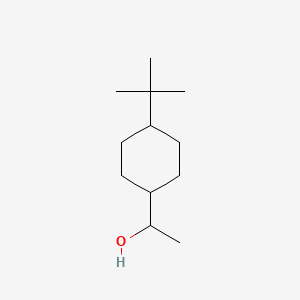
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)

